Home > Products > Screening Compounds P657 > Perphenazine decanoate
Perphenazine decanoate - 61120-81-8

Perphenazine decanoate

Catalog Number: EVT-1542968
CAS Number: 61120-81-8
Molecular Formula: C31H44ClN3O2S
Molecular Weight: 558.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Perphenazine decanoate is a member of phenothiazines.
Overview

Perphenazine decanoate is a long-acting injectable formulation of perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. It is primarily used for the treatment of schizophrenia and other psychiatric disorders, including severe anxiety and agitation. The decanoate form allows for less frequent dosing compared to oral formulations, improving patient compliance and maintaining stable plasma drug levels. Perphenazine decanoate is administered intramuscularly and is effective in reducing symptoms of psychosis while minimizing fluctuations in medication levels.

Source and Classification

Perphenazine decanoate is derived from perphenazine, which was first synthesized in the 1950s and marketed under the trade name Trilafon. It belongs to the phenothiazine class of antipsychotics, characterized by their ability to block dopamine receptors in the brain. The chemical structure of perphenazine is represented by the molecular formula C21H26ClN3OSC_{21}H_{26}ClN_{3}OS with a molar mass of approximately 403.97 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of perphenazine decanoate typically involves the esterification of perphenazine with decanoic acid. This process can be achieved through various methods, including:

  1. Conventional Esterification: This method involves reacting perphenazine with decanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond.
  2. Continuous-Flow Synthesis: More advanced techniques utilize continuous-flow chemistry to improve efficiency and yield. This method allows for better control over reaction conditions and can reduce the formation of unwanted by-products .

Technical Considerations

  • The reaction temperature, time, and concentration of reactants are critical parameters that influence the yield and purity of perphenazine decanoate.
  • Purification methods such as recrystallization or chromatography are often employed to isolate the final product from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

Perphenazine decanoate features a complex molecular structure typical of phenothiazine derivatives. The presence of a decanoate side chain enhances its lipophilicity, facilitating prolonged release from injection sites. Key structural characteristics include:

  • Core Structure: The phenothiazine backbone consists of two benzene rings connected by a sulfur atom.
  • Side Chains: The piperazine ring attached to one of the benzene rings contributes to its pharmacological activity.

The 3D structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Perphenazine decanoate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In physiological conditions, perphenazine decanoate can hydrolyze back to perphenazine and decanoic acid, which is crucial for its therapeutic effect.
  2. Metabolism: The drug is metabolized primarily in the liver through glucuronidation and oxidation processes, leading to various metabolites that are excreted via urine .

Technical Insights

  • The stability of perphenazine decanoate in solution is influenced by pH and temperature, requiring careful formulation considerations during manufacturing.
Mechanism of Action

Process and Data

Key points regarding its mechanism include:

  • Dopamine Receptor Blockade: The binding affinity for D2 receptors is significantly higher than for other receptor types, making it effective in managing psychosis.
  • Serotonin Interaction: Modulation of serotonin pathways may help alleviate some side effects associated with dopamine blockade, such as extrapyramidal symptoms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Perphenazine decanoate is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within a defined range typical for similar compounds.

Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .

Applications

Scientific Uses

Perphenazine decanoate is primarily used in clinical settings for:

  • Schizophrenia Treatment: It serves as a maintenance therapy option for individuals with chronic schizophrenia who may struggle with adherence to daily oral medications.
  • Management of Agitation and Severe Anxiety: Its efficacy extends beyond psychosis management to include treatment for agitation associated with various psychiatric conditions.
  • Nausea Control: It has been utilized off-label for managing postoperative nausea and vomiting due to its antiemetic properties .
Chemical and Pharmacological Foundations of Perphenazine Decanoate

Structural Characterization: Phenothiazine Derivatives and Esterification

Perphenazine decanoate (C₃₁H₄₄ClN₃O₂S, MW 558.22 g·mol⁻¹) is a long-acting ester derivative of the typical antipsychotic perphenazine, belonging to the piperazinyl phenothiazine class. Its core structure comprises a tricyclic phenothiazine ring system with a chlorine substituent at position 2 and a piperazine-ethanol side chain at position 10 [3] [6]. The decanoate ester is formed through a condensation reaction between the hydroxyl group of perphenazine and decanoic acid (CH₃(CH₂)₈COOH), resulting in a lipophilic ester linkage [8] [9]. This modification transforms the parent compound into a prodrug with significantly altered physicochemical properties:

  • Lipophilicity Enhancement: The addition of the 10-carbon alkyl chain increases the partition coefficient (log P) by ~4–5 units compared to perphenazine base.
  • Molecular Weight Shift: The esterification increases the molecular weight from 403.97 g·mol⁻¹ (perphenazine) to 558.22 g·mol⁻¹ [6] [8].
  • Stereoelectronic Effects: The ester bond reduces the basicity of the piperazine nitrogen, limiting protonation in physiological environments [9].

Table 1: Structural Features of Perphenazine Decanoate

Structural ElementChemical SignificancePharmacological Role
Phenothiazine corePlanar tricyclic aromatic systemDopamine D2 receptor antagonism
Chlorine at C2Electron-withdrawing substituentEnhances receptor binding affinity
Piperazine-ethanol side chainFlexible cationic moiety at physiological pHD2 receptor interaction and solubility
Decanoate esterC10 aliphatic fatty acid esterLipid solubility for depot formation

Synthesis Pathways for Long-Acting Injectable Antipsychotics

The synthesis of perphenazine decanoate involves a two-step process: 1) Synthesis of Perphenazine Base: Achieved via nucleophilic substitution between 2-chlorophenothiazine and 1-(2-chloroethyl)piperazine under reflux, followed by reaction with 3-chloropropanol [3]. 2) Esterification: The perphenazine base undergoes esterification with decanoyl chloride in anhydrous dichloromethane, using triethylamine as a base catalyst. The reaction proceeds at 0–5°C to minimize diacyl byproduct formation [8]. The crude product is purified via recrystallization from ethanol/water mixtures, yielding perphenazine decanoate as a pale-yellow viscous oil [8].

Critical quality control parameters include:

  • Residual Solvents: Limits for dichloromethane (<600 ppm) and triethylamine (<5,000 ppm) per ICH guidelines.
  • Esterification Efficiency: HPLC-UV quantification of unesterified perphenazine (<1.0% w/w).
  • Isomeric Purity: Absence of N-alkylated impurities confirmed by NMR (absence of δ 4.1–4.3 ppm quartets) [8].

Table 2: Key Reactions in Perphenazine Decanoate Synthesis

StepReaction ConditionsYieldCritical Parameters
Perphenazine synthesisReflux in toluene, 8–12 h68–72%Residual chlorinated intermediates <0.5%
Decanoyl chloride esterification0–5°C, N₂ atmosphere, 4 h85–90%Free perphenazine <1.0%; acid value <0.1 mg KOH/g
CrystallizationEthanol/water (3:1), −20°C78%Particle size distribution D90 <50 µm

Comparative Physicochemical Properties of Decanoate vs. Enanthate Esters

Perphenazine esters exhibit duration- and release-profile dependencies on alkyl chain length. The decanoate (C10) and enanthate (C7) esters display distinct pharmacokinetic behaviors due to three key physicochemical differences:

  • Lipid Solubility: Decanoate has higher octanol-water partition coefficients (log P = 8.2 vs. enanthate’s 6.9), enhancing oil depot retention [7].
  • Hydrolysis Kinetics: In vitro studies show decanoate’s enzymatic hydrolysis is 2.3-fold slower than enanthate due to steric hindrance of the longer alkyl chain [2] [7].
  • Crystallization Behavior: Decanoate forms more stable crystalline structures in sesame oil, reducing burst release (15% vs. enanthate’s 28% initial 24-h release) [5].

Table 3: Physicochemical Comparison of Perphenazine Esters

PropertyDecanoate EsterEnanthate EsterPharmacological Impact
Chain length10 carbons7 carbonsDecanoate: slower tissue diffusion
Molecular weight558.22 g·mol⁻¹530.14 g·mol⁻¹Decanoate: higher dose per mole
Oil solubility (sesame)48 mg/mL112 mg/mLEnanthate: higher loading capacity
In vitro hydrolysis t₁/₂18.2 days9.7 daysDecanoate: longer sustained release
Plasma half-life21 days10–14 daysDecanoate: less frequent dosing

These differences manifest clinically: decanoate requires administration every 2–4 weeks versus enanthate’s 10–14-day regimen [2] [5]. The decanoate’s lower peak-trough plasma fluctuation (35% vs. enanthate’s 62%) reduces concentration-dependent extrapyramidal effects [2] [5]. Metabolic studies confirm both esters undergo hepatic CYP2D6-mediated oxidation, but decanoate shows 40% lower clearance due to its sustained release [6] [9].

Table 4: Metabolic Pathways of Perphenazine Esters

MetaboliteFormation PathwayBioactivityEster-Specific Differences
7-HydroxyperphenazineCYP2D6 hydroxylationD2 affinity Ki=4.1 nMDecanoate yields 23% lower exposure
N-DealkylperphenazineOxidative N-dealkylationLow antipsychotic activityEnanthate shows 1.8× faster formation
Perphenazine sulfoxideFlavin monooxygenase oxidationInactiveComparable between esters

Table 5: Nomenclature of Perphenazine Decanoate

Identifier TypeDesignation
IUPAC Name2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate
CAS Registry61120-81-8
ChEBI IDCHEBI:177469
KEGG DRUGD08341
SynonymsTrilafon decanoat; Perphenazine dekanoaatti; Decentan-depot
Molecular FormulaC₃₁H₄₄ClN₃O₂S
Salt FormsDioxalate salt (CAS 76839-72-0)

Properties

CAS Number

61120-81-8

Product Name

Perphenazine decanoate

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate

Molecular Formula

C31H44ClN3O2S

Molecular Weight

558.2 g/mol

InChI

InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3

InChI Key

WAVWONFNDBPAGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Synonyms

perphenazine decanoate

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.